Barium iodate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

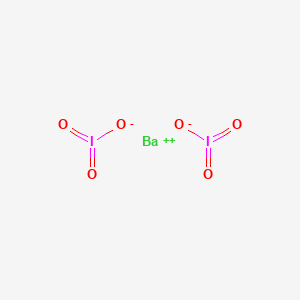

IUPAC Name |

barium(2+);diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASILTKHXWGKMG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(IO3)2, BaI2O6 | |

| Record name | barium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909677 | |

| Record name | Barium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; Insoluble in water; [Avocado Research MSDS] | |

| Record name | Barium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10567-69-8 | |

| Record name | Barium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2993NJ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure of Barium Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of barium iodate, a compound of interest for its potential applications in various scientific fields. This compound exists in both an anhydrous form, Ba(IO₃)₂, and a monohydrate form, Ba(IO₃)₂·H₂O, each possessing distinct crystallographic features. This document outlines their crystal structures, experimental protocols for their determination, and a summary of their key crystallographic data.

Crystal Structure of this compound

This compound's structural characteristics are crucial for understanding its physical and chemical properties. The presence or absence of water of hydration significantly influences its crystal lattice.

The anhydrous form of this compound crystallizes in the monoclinic C2/c space group.[1] In this structure, the barium ion (Ba²⁺) is coordinated to ten oxygen atoms. The iodine atom (I⁵⁺) is bonded to three oxygen atoms, forming a trigonal pyramidal geometry.[1]

The crystal structure of this compound monohydrate has been reported with some variation in the literature, suggesting the possibility of different polymorphic forms or refinements in structural determination over time.

One study reports an orthorhombic crystal system with the space group Fdd2.[2] A more recent single-crystal X-ray diffraction study, however, determined the structure to be a monoclinic lattice with the space group I2/c.[3][4] This monoclinic form is isostructural with its di-bromate and di-chlorate analogs.[3][4] Further investigations using neutron diffraction have indicated that the water molecule in the monohydrate structure exhibits dynamical disorder at ambient temperatures.[3][4]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for both the anhydrous and monohydrate forms of this compound.

Table 1: Crystallographic Data for Anhydrous this compound (Ba(IO₃)₂)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| Ba-O Bond Distances | 2.80–3.17 Å | [1] |

| O-I Bond Lengths | 1.83–1.84 Å | [1] |

Table 2: Crystallographic Data for this compound Monohydrate (Ba(IO₃)₂·H₂O)

| Parameter | Orthorhombic Form | Monoclinic Form |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Fdd2 | I2/c |

| Lattice Parameters | a = 7.96(2) Åb = 9.01(3) Åc = 9.78(5) Å | a = 9.0494(2) Åb = 7.9814(2) Åc = 9.9187(3) Åβ = 92.147(2)° |

| Formula Units (Z) | 4 | 4 |

| Reference | [2] | [3] |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their analysis using diffraction techniques.

Single crystals of this compound can be synthesized through various methods, including reactions in aqueous solutions and gel growth techniques.

-

Aqueous Solution Reaction: this compound can be precipitated by reacting iodine with barium hydroxide or by combining barium chlorate with potassium iodate.[5] Another method involves mixing aqueous solutions of barium chloride and potassium iodate to produce a white precipitate of this compound.[6]

-

Gel Growth Technique: This method is particularly useful for obtaining high-quality single crystals of the monohydrate form.[2][3] A typical procedure involves the following steps:

-

A silica gel is prepared by acidifying a solution of sodium metasilicate with an acid, such as acetic acid.[2][3]

-

One of the reactants, either a soluble barium salt like barium nitrate (Ba(NO₃)₂) or an iodate salt like sodium iodate (NaIO₃), is incorporated into the gel.[2]

-

The gel is then placed in a container, and a solution of the second reactant is carefully layered on top of the gel.[2]

-

Over time, the reactants diffuse into the gel, and single crystals of this compound monohydrate form within the gel matrix.[2][3]

-

The primary technique for determining the crystal structure of a material is single-crystal X-ray diffraction (XRD) .[7]

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[7]

-

Data Processing: The intensities and positions of the diffracted X-ray beams are measured. These data are then used to determine the unit cell dimensions and the space group of the crystal.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using computational methods. The initial structural model is then refined to obtain the best possible fit with the experimental data.[8]

Visualization of Crystal Structure Analysis Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound.

Caption: Workflow for this compound Crystal Structure Analysis.

References

- 1. Materials Data on Ba(IO3)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. flinnsci.com [flinnsci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal structure and X-ray powder diffraction data of barium copper iodate Ba2Cu(IO3)6 | Powder Diffraction | Cambridge Core [cambridge.org]

Unraveling the Crystalline Polymorphs of Barium Iodate Monohydrate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystallographic data for barium iodate monohydrate (Ba(IO₃)₂·H₂O), a compound of interest for researchers, scientists, and professionals in drug development due to its potential applications in materials science and analytical chemistry. This document summarizes the key crystal data, details the experimental protocols for its characterization, and presents visual workflows of the methodologies employed.

This compound monohydrate is known to crystallize in at least two different polymorphic forms: orthorhombic and monoclinic. The existence of these polymorphs highlights the importance of controlled crystallization conditions and thorough characterization to ensure the desired solid-state properties for any given application.

Crystallographic Data Summary

The crystallographic data for the two known polymorphs of this compound monohydrate are presented below. These distinct crystal structures underscore the compound's structural versatility.

| Property | Orthorhombic Polymorph[1] | Monoclinic Polymorph[2] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Fdd2 | I2/a (an alternative setting of C2/c) |

| Unit Cell Parameters | a = 7.96(2) Å | a = 9.0494(2) Å |

| b = 9.01(3) Å | b = 7.9691(2) Å | |

| c = 9.78(5) Å | c = 9.0181(2) Å | |

| α = 90° | α = 90° | |

| β = 90° | β = 94.083(2)° | |

| γ = 90° | γ = 90° | |

| Formula Units (Z) | 4 | 4 |

Experimental Protocols

The determination of the distinct crystal structures of this compound monohydrate involves specific crystal growth and characterization techniques. The detailed methodologies for each polymorph are outlined below.

1. Orthorhombic Polymorph: Gel Growth and Weissenberg Photography

The orthorhombic crystals of this compound monohydrate were successfully grown using a gel diffusion technique, which provides a controlled environment for slow crystallization, leading to high-quality single crystals.[1]

Crystal Growth: Single-Tube Gel Diffusion

-

Gel Preparation: A silica gel was prepared by acidifying a sodium metasilicate solution with acetic acid.[1]

-

Reactant Incorporation: In a single-tube setup, one of the reactants, either barium nitrate (Ba(NO₃)₂) or sodium iodate (NaIO₃), was incorporated into the silica gel.[1]

-

Diffusion and Crystallization: The other reactant was carefully added as a feed solution on top of the gel.[1] The ions diffuse slowly through the gel, and where they meet at a critical concentration, nucleation and subsequent crystal growth of this compound monohydrate occur.

Crystallographic Analysis: Oscillation and Weissenberg Photography

-

Crystal Mounting: A single, well-formed crystal was selected and mounted on a goniometer head.

-

Data Collection: The unit cell dimensions and space group were determined using oscillation and Weissenberg photographic methods.[1] These techniques involve oscillating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on photographic film. The geometry of the diffraction spots allows for the determination of the reciprocal lattice parameters, from which the real space unit cell parameters are derived. The systematic absences in the diffraction patterns were analyzed to determine the space group as Fdd2.[1]

-

Density Determination: The density of the crystals was determined using a pycnometer, which suggested the presence of four formula units per unit cell.[1]

2. Monoclinic Polymorph: Single-Crystal X-ray Diffraction (SCXRD)

The monoclinic form of this compound monohydrate was characterized using the more modern and precise method of single-crystal X-ray diffraction.

Crystal Growth

While the specific crystal growth method for the monoclinic form is not detailed in the available literature, it is typically achieved through slow evaporation of an aqueous solution or by hydrothermal synthesis, which can favor different polymorphic outcomes compared to the gel method.

Crystallographic Analysis: Single-Crystal X-ray Diffractometry

-

Crystal Selection and Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The ideal crystal should be clear, without cracks or inclusions, and have dimensions typically in the range of 100-300 µm.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays (often from a molybdenum or copper source) is directed at the crystal. The crystal is rotated, and a detector records the intensities and positions of the diffracted X-ray beams at various orientations. This process is typically carried out at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and unit cell parameters.[2]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Barium Iodate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium iodate (Ba(IO₃)₂) is an inorganic salt that finds applications in various fields, including analytical chemistry and as a precursor in the synthesis of other iodine-containing compounds. A thorough understanding of its thermal decomposition mechanism is crucial for its safe handling, storage, and utilization in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition pathway, intermediate products, and final residues. The information presented herein is compiled from experimental studies utilizing techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that is influenced by factors such as the presence of water of hydration and the heating atmosphere. The primary decomposition reaction for the anhydrous salt is widely recognized as Rammelsberg's reaction.

Rammelsberg's Reaction

Anhydrous this compound is stable up to approximately 580 °C.[1] Above this temperature, it undergoes a decomposition reaction to form barium paraperiodate (Ba₅(IO₆)₂), oxygen (O₂), and iodine (I₂).[1] The balanced chemical equation for this reaction is:

5 Ba(IO₃)₂ (s) → Ba₅(IO₆)₂ (s) + 9 O₂ (g) + 4 I₂ (g)

This reaction signifies a disproportionation of the iodate ion (IO₃⁻) into the periodate ion (IO₆⁵⁻) and elemental iodine.

Decomposition of this compound Monohydrate

In its hydrated form, this compound monohydrate (Ba(IO₃)₂·H₂O), the decomposition process begins with a dehydration step. Thermogravimetric analysis has shown that this dehydration occurs in the temperature range of 160 °C to 240 °C, corresponding to a weight loss of approximately 4%.[2] Following dehydration, the resulting anhydrous this compound remains stable up to around 640 °C, after which it decomposes in the temperature range of 640 °C to 760 °C.[2]

Some studies have suggested an alternative decomposition pathway for the monohydrate, proposing the formation of an oxide through a carbonate intermediate.[2] However, Rammelsberg's reaction remains the more widely cited decomposition mechanism for the anhydrous compound. Further investigations utilizing evolved gas analysis (EGA) coupled with mass spectrometry (MS) would be beneficial to definitively identify all gaseous products and clarify the complete reaction mechanism under various conditions.

Quantitative Data from Thermal Analysis

The following table summarizes the key temperature ranges and mass loss percentages associated with the thermal decomposition of this compound monohydrate as determined by thermogravimetric analysis.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction |

| Dehydration | 160 - 240 | 4 | Ba(IO₃)₂·H₂O (s) → Ba(IO₃)₂ (s) + H₂O (g) |

| Decomposition | 640 - 760 | Not specified | 5 Ba(IO₃)₂ (s) → Ba₅(IO₆)₂ (s) + 9 O₂ (g) + 4 I₂ (g) |

Data sourced from Garud, 2019.[2]

Experimental Protocols

A detailed understanding of the thermal decomposition of this compound is achieved through rigorous experimental methodologies, primarily employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a sensitive microbalance within a furnace.

-

An inert purge gas (e.g., nitrogen or argon) is passed over the sample at a constant flow rate to remove any evolved gases.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 1000 °C).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, allowing for the identification of distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, determining whether they are endothermic or exothermic.

Methodology:

-

A small, weighed sample of this compound is encapsulated in a sample pan (e.g., aluminum or platinum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a controlled, linear rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow versus temperature, with peaks indicating thermal events such as melting, crystallization, or decomposition. Endothermic events (e.g., melting, dehydration) result in a downward peak, while exothermic events (e.g., some decompositions) produce an upward peak.

Visualizations

Thermal Decomposition Pathway of this compound Monohydrate

References

An In-depth Technical Guide to the Solubility Product Constant of Barium Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of barium iodate, Ba(IO₃)₂. The document details experimentally determined Ksp values, explores the influence of temperature and solvent composition, and outlines methodologies for its determination. This information is crucial for professionals in fields requiring precise control over the solubility and precipitation of sparingly soluble salts.

Introduction to this compound and its Solubility Product

This compound is a sparingly soluble salt that dissociates in aqueous solution according to the following equilibrium:

Ba(IO₃)₂(s) ⇌ Ba²⁺(aq) + 2IO₃⁻(aq)

The solubility product constant, Ksp, is the equilibrium constant for this dissolution process and is expressed as:

Ksp = [Ba²⁺][IO₃⁻]²

A smaller Ksp value indicates lower solubility. The solubility of this compound is influenced by several factors, including temperature, the presence of common ions, and the solvent composition.

Quantitative Data on the Solubility Product of this compound

The solubility product of this compound has been determined by various methods, with values generally in the range of 10⁻⁹ to 10⁻¹⁰ at room temperature. The data presented below is a compilation from multiple sources.

Ksp of this compound at Standard Temperature

The following table summarizes the reported Ksp values for anhydrous this compound and its monohydrate form at or near 25°C.

| Compound Form | Ksp Value | Temperature (°C) | Reference(s) |

| This compound (anhydrous) | 1.57 x 10⁻⁹ | 25 | [1] |

| This compound (anhydrous) | 6.0 x 10⁻¹⁰ | 25 | [2] |

| This compound (monohydrate) | pKsp = 9.19 | 25 | [3] |

Note: pKsp = -log(Ksp). A pKsp of 9.19 corresponds to a Ksp of approximately 6.46 x 10⁻¹⁰.

Temperature Dependence of this compound Solubility and Ksp

The solubility of this compound, like most salts, is temperature-dependent. The following table provides solubility data in water at different temperatures and the calculated Ksp values.

| Temperature (°C) | Solubility (g / 100 g H₂O) | Molar Solubility (mol/L) | Calculated Ksp | Reference(s) |

| 0 | 0.008 | 1.64 x 10⁻⁴ | 1.78 x 10⁻¹¹ | [4] |

| 20 | 0.033 | 6.77 x 10⁻⁴ | 1.86 x 10⁻⁹ | [4] |

| 100 | 0.197 | 4.04 x 10⁻³ | 2.66 x 10⁻⁷ | [4] |

Solubility in Different Solvents

This compound monohydrate is reported to be insoluble in ethanol and 1,4-dioxane.[3] While specific data on the solubility of this compound in mixed aqueous-organic solvents is limited, studies on similar salts indicate that the solubility generally decreases with an increasing proportion of the organic solvent.[5]

Thermodynamic Properties of this compound Dissolution

The thermodynamic parameters for the dissolution of this compound provide insight into the spontaneity and enthalpy changes associated with the process.

| Thermodynamic Parameter | Value (for Ba(IO₃)₂) | Value (for Ba(IO₃)₂ · H₂O) | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔHf°) | -1048 | -1296 | kJ/mol | [3][4] |

| Standard Molar Gibbs Free Energy of Formation (ΔGf°) | Not explicitly found | -1087 | kJ/mol | [3] |

| Standard Molar Entropy (S°) | 249.4 | 323 | J/(mol·K) | [3][4] |

The Gibbs free energy of dissolution (ΔG°diss) can be calculated from the Ksp using the equation ΔG° = -RTln(Ksp), where R is the gas constant and T is the temperature in Kelvin.

Experimental Protocols for Ksp Determination

The determination of the solubility product constant of this compound typically involves preparing a saturated solution and then measuring the concentration of one of its ions, usually the iodate ion.

Preparation of a Saturated this compound Solution

-

Add Excess Solid: Add an excess of solid this compound to a container of deionized water.

-

Equilibration: Stir the mixture continuously for an extended period (e.g., 24 hours) at a constant temperature to ensure the solution reaches equilibrium and becomes saturated.

-

Filtration: Filter the saturated solution to remove the undissolved solid. The clear filtrate is then used for analysis.

Iodometric Titration Method

This is a common and reliable method for determining the concentration of iodate ions.

-

Reaction with Iodide: An aliquot of the saturated this compound solution is acidified, and an excess of potassium iodide (KI) is added. The iodate ions react with the iodide ions in the acidic solution to produce iodine (I₂). IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

-

Titration with Thiosulfate: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears. I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

Calculation: From the volume and concentration of the sodium thiosulfate solution used, the moles of iodine, and subsequently the moles of iodate in the original sample, can be calculated. The concentration of barium ions is then determined from the stoichiometry of the dissolution reaction, and the Ksp is calculated.

Spectrophotometric Method

This method relies on the formation of a colored species whose absorbance is proportional to the iodate concentration.

-

Formation of Triiodide Ion: In the presence of excess iodide, the iodine produced from the reaction of iodate and iodide forms the triiodide ion (I₃⁻), which has a characteristic absorbance in the UV-Vis spectrum. I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq)

-

Measurement: The absorbance of the triiodide ion is measured at its maximum wavelength (around 352 nm).

-

Calibration: A calibration curve is prepared using standard solutions of known iodate concentrations to relate absorbance to concentration.

-

Calculation: The concentration of iodate in the saturated solution is determined from the calibration curve, and the Ksp is then calculated.

Conductometric Method

The solubility of a sparingly soluble salt can also be determined by measuring the conductivity of its saturated solution.

-

Measurement of Solution Conductivity: The specific conductance of the saturated this compound solution is measured using a conductivity meter.

-

Measurement of Solvent Conductivity: The specific conductance of the deionized water used to prepare the solution is also measured.

-

Calculation of Salt's Conductance: The conductance of the dissolved this compound is the difference between the solution's conductance and the solvent's conductance.

-

Determination of Molar Conductivity: The molar conductivity at infinite dilution is calculated from the ionic conductivities of the Ba²⁺ and IO₃⁻ ions.

-

Calculation of Molar Solubility: The molar solubility is then calculated by dividing the salt's conductance by the molar conductivity at infinite dilution. From the molar solubility, the Ksp can be determined.

Visualizations

Dissolution Equilibrium of this compound

Caption: Dissolution and precipitation equilibrium of this compound in an aqueous solution.

Experimental Workflow for Ksp Determination by Titration

Caption: Workflow for determining the Ksp of this compound using iodometric titration.

The Common Ion Effect on this compound Solubility

References

An In-depth Technical Guide to the Solubility of Barium Iodate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium iodate (Ba(IO₃)₂), an inorganic salt with applications in analytical chemistry and potentially as an oxidizing agent, is characterized by its limited solubility in aqueous solutions and is generally considered insoluble in most organic solvents. This technical guide provides a comprehensive overview of the known solubility properties of this compound in organic media. Due to a scarcity of publicly available quantitative data, this document focuses on providing detailed experimental protocols for the determination of this compound's solubility. These methodologies are designed to enable researchers to generate precise and reliable solubility data for a range of organic solvents. The guide details established analytical techniques, including gravimetric analysis, iodometric titration, and modern spectroscopic methods such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Introduction

The solubility of a substance is a fundamental physicochemical property crucial in various scientific and industrial applications, including chemical synthesis, formulation development, and analytical chemistry. This compound is a white, granular inorganic salt.[1] While its solubility in water is low, its behavior in organic solvents is not extensively documented in publicly accessible literature. Several sources qualitatively describe this compound as being "insoluble in alcohol".[2][3] This guide aims to address the gap in quantitative data by presenting robust methodologies for its determination.

Published Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in organic solvents. The available information is primarily qualitative, with most sources stating that it is insoluble in alcohols and other common organic solvents. For context, its aqueous solubility is reported as 0.395 g/L at 25°C.[2]

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent | Formula | Class | Reported Solubility (at 25°C unless otherwise noted) |

| Ethanol | C₂H₅OH | Protic Solvent | Insoluble[2] |

| Alcohol (general) | R-OH | Protic Solvent | Insoluble[3] |

This table will be updated as new, verified quantitative data becomes available.

Theoretical Considerations

The solubility of an ionic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." The high lattice energy of this salt, coupled with the generally lower polarity and dielectric constant of most organic solvents compared to water, results in poor solvation of the Ba²⁺ and IO₃⁻ ions.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are more likely to exhibit some solvating power for this compound due to their ability to solvate cations effectively. However, empirical determination is essential for obtaining accurate solubility values.

Experimental Protocols for Solubility Determination

Given the lack of available data, the following section provides detailed experimental protocols for determining the solubility of this compound in various organic solvents.

General Experimental Workflow

The fundamental process for determining the solubility of a sparingly soluble salt involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the clear supernatant.

Caption: General workflow for determining the solubility of this compound.

Protocol 1: Gravimetric Method

This classic method is straightforward but may lack the sensitivity required for very low solubilities.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of finely powdered this compound to the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Stir the suspension vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.

-

Allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-weighed volumetric flask.

-

Weigh the flask containing the saturated solution to determine the mass of the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dry residue (this compound) is achieved.

-

Weigh the flask with the dry residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound and the mass of the solvent.

-

Express the solubility in grams of solute per 100 grams of solvent.

-

Caption: Workflow for the gravimetric determination of solubility.

Protocol 2: Iodometric Titration for Iodate Quantification

This titrimetric method offers good accuracy for determining the iodate concentration in the saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare the saturated solution of this compound in the organic solvent as described in the gravimetric method.

-

-

Sample Preparation and Titration:

-

Carefully transfer a known volume of the clear supernatant to an Erlenmeyer flask.

-

Add an excess of potassium iodide (KI) solution and an acidic solution (e.g., sulfuric acid). The iodate will react with the iodide in the acidic medium to liberate iodine (I₂).

-

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Use a starch indicator, which is added near the endpoint, to detect the disappearance of the blue iodine-starch complex.

-

-

Calculation:

-

From the volume of sodium thiosulfate solution used, calculate the moles of iodine, and subsequently the moles of iodate in the original sample.

-

Convert the molar concentration of iodate to the solubility of this compound in the desired units.

-

Protocol 3: Instrumental Analysis for Barium Quantification

For very low solubilities, highly sensitive instrumental methods are recommended.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare the saturated solution as previously described.

-

-

Sample Preparation:

-

Take a precise volume of the clear supernatant.

-

If the organic solvent is not directly compatible with the instrument, a solvent evaporation and redissolution step in a suitable aqueous matrix (e.g., dilute nitric acid) may be necessary.

-

Prepare a series of calibration standards of barium in a matrix that matches the final sample solution.

-

-

Analysis by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

-

Aspirate the prepared sample and standards into the AAS or ICP-MS.

-

Measure the absorbance (AAS) or ion counts (ICP-MS) for barium.

-

Construct a calibration curve and determine the concentration of barium in the sample.

-

-

Calculation:

-

From the concentration of barium, calculate the molar solubility of this compound.

-

Convert the solubility to the desired units (e.g., g/100 g solvent).

-

Caption: Workflow for instrumental analysis of barium for solubility determination.

Data Presentation

The following tables are provided as templates for recording and presenting the experimentally determined solubility data.

Table 2: Template for Recording Gravimetric Solubility Data

| Solvent | Temperature (°C) | Volume of Saturated Solution (mL) | Mass of Saturated Solution (g) | Mass of Dry Ba(IO₃)₂ (g) | Mass of Solvent (g) | Solubility ( g/100g solvent) |

Table 3: Template for Recording Titrimetric and Instrumental Solubility Data

| Solvent | Temperature (°C) | Method | Analyte | Concentration in Supernatant (mol/L) | Molar Solubility of Ba(IO₃)₂ (mol/L) | Solubility ( g/100g solvent) |

| Iodometric Titration | IO₃⁻ | |||||

| AAS/ICP-MS | Ba²⁺ |

Conclusion

References

Physical and chemical properties of Ba(IO₃)₂

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Iodate (Ba(IO₃)₂)

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, Ba(IO₃)₂. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental protocols are provided.

Physical Properties

This compound is a white, granular, crystalline solid.[1][2] It can exist in both anhydrous and hydrated forms, with the monohydrate being a common variant.[3][4] The physical properties of both forms are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Form | Citations |

| Molecular Weight | 487.13 g/mol | Anhydrous | [1][5] |

| 505.15 g/mol | Monohydrate | [4][6] | |

| Appearance | White crystals or powder | Both | [2][4] |

| Crystal System | Monoclinic | Anhydrous | [7][8] |

| Orthorhombic | Monohydrate | [9] | |

| Density | 4.998 g/cm³ | Anhydrous | [2][7] |

| 4.657 g/cm³ | Monohydrate | [7] | |

| Melting Point | 580 °C (decomposes) | Anhydrous | [1] |

Chemical Properties

This compound is a stable compound but acts as an oxidizing agent, particularly when in contact with combustible materials.[4][8] It is generally insoluble in alcohol and sulfuric acid.[2][4]

Table 2: Chemical Properties and Solubility of this compound

| Property | Details | Citations |

| Thermal Decomposition | Decomposes at approximately 580 °C. The reaction is: 5 Ba(IO₃)₂ → Ba₅(IO₆)₂ + 9 O₂ + 4 I₂. | [1] |

| Solubility in Water | Slightly soluble in cold water, more soluble in hot water. | [2][7] |

| 0.008 g/100 g at 0°C | [10] | |

| 0.033 g/100 g at 20°C | [10] | |

| 0.395 g/L at 25°C | [8] | |

| 0.197 g/100 g at 100°C | [10] | |

| Solubility in Other Solvents | Soluble in nitric acid and hydrochloric acid. | [7][11] |

| Insoluble in alcohol. | [4][11] | |

| Solubility Product (Ksp) | 1.57 x 10⁻⁹ at 25°C | [1][12] |

| 2.7 x 10⁻⁹ for the monohydrate at 25°C | [2][4] | |

| Chemical Stability | Stable under normal conditions. Incompatible with reducing agents and easily oxidized materials. | [4][8] |

Experimental Protocols

Synthesis of this compound via Double Displacement Reaction

This protocol describes the synthesis of this compound as a white precipitate from the reaction of barium chloride and potassium iodate in an aqueous solution.[3][13]

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of Barium Chloride (BaCl₂) by dissolving the appropriate amount of BaCl₂ in deionized water.

-

Prepare a 0.1 M solution of Potassium Iodate (KIO₃) by dissolving the appropriate amount of KIO₃ in deionized water.

-

-

Precipitation:

-

In a beaker, add a defined volume of the 0.1 M KIO₃ solution.

-

While stirring, slowly add a stoichiometric amount of the 0.1 M BaCl₂ solution to the KIO₃ solution. The balanced chemical equation is: BaCl₂ (aq) + 2 KIO₃ (aq) → Ba(IO₃)₂ (s) + 2 KCl (aq).

-

A white precipitate of this compound will form immediately.[3]

-

-

Digestion and Isolation:

-

Gently heat the mixture to about 80-90°C and allow the precipitate to "digest" for a period (e.g., 1 hour). This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more easily filterable and purer product.[12]

-

Allow the solution to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

-

Washing and Drying:

-

Wash the precipitate on the filter paper with small portions of deionized water to remove any soluble impurities, such as potassium chloride.

-

Subsequently, wash the precipitate with a small amount of ethanol to facilitate drying.

-

Dry the collected this compound precipitate in an oven at a temperature below 130°C to avoid the loss of water of hydration if the monohydrate is desired.[2][4]

-

Caption: Workflow for the synthesis of this compound.

Determination of Solubility Product by Flow Injection Analysis

This method is based on the amperometric determination of iodine generated from the reaction between iodate ions in a saturated Ba(IO₃)₂ solution and iodide in a carrier solution.[14]

Methodology:

-

Preparation of Saturated Solutions:

-

Prepare saturated solutions of Ba(IO₃)₂ in deionized water and in solutions of varying ionic strength (e.g., using KCl as a supporting electrolyte) by adding an excess of solid Ba(IO₃)₂ to the respective solvent.

-

Stir the solutions for an extended period to ensure equilibrium is reached.

-

Filter the saturated solutions to remove any undissolved solid.

-

-

Flow Injection System Setup:

-

Assemble a flow injection analysis system consisting of a peristaltic pump, an injection valve, a reaction coil, and a wall-jet amperometric detector.

-

The carrier solution should contain potassium iodide (KI).

-

-

Amperometric Detection:

-

Inject a known volume of the filtered, saturated Ba(IO₃)₂ solution into the carrier stream.

-

In the reaction coil, the iodate from the sample reacts with the iodide in the carrier to produce iodine (or triiodide).

-

The generated iodine is detected amperometrically at a specific potential (e.g., +0.2 V).

-

-

Data Analysis:

-

The measured current is proportional to the concentration of iodate in the saturated solution.

-

Calculate the molar solubility (s) of Ba(IO₃)₂ from the iodate concentration.

-

The solubility product (Ksp) is then calculated using the expression: Ksp = [Ba²⁺][IO₃⁻]² = (s)(2s)².

-

To determine the thermodynamic solubility constant, the mean activity coefficients of this compound at each ionic strength can be estimated using the Debye-Hückel equation to correct the calculated Ksp values.[14]

-

Structural Information and Analysis

The crystal structure of this compound and its derivatives can be elucidated using X-ray diffraction (XRD).[3] The monohydrate, Ba(IO₃)₂·H₂O, has been identified as having an orthorhombic crystal structure.[9] Furthermore, barium is known to be a component in a variety of more complex iodate derivatives, which can feature polyiodate anions.[3]

Thermal Decomposition Pathway

This compound is thermally stable up to approximately 580°C.[1] Above this temperature, it undergoes decomposition in what is known as Rammelsberg's reaction.

Caption: Thermal decomposition of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. This compound | 10567-69-8 | Benchchem [benchchem.com]

- 4. This compound CAS#: 10567-69-8 [m.chemicalbook.com]

- 5. webqc.org [webqc.org]

- 6. This compound monohydrate 98% | 7787-34-0 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. This compound [chemister.ru]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. baylor.edu [baylor.edu]

- 13. flinnsci.com [flinnsci.com]

- 14. Determination of the solubility product of Ba(IO(3))(2) by flow injection with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Barium iodate molecular weight and formula

An In-depth Technical Guide to Barium Iodate for Researchers and Scientists

Introduction

This compound, with the chemical formula Ba(IO₃)₂, is an inorganic compound that appears as a white, granular substance.[1] It is of interest to researchers for its applications as an oxidizing agent and as a precursor in the synthesis of other iodine-containing compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and thermal behavior of this compound.

Physicochemical Properties

This compound is a stable compound under standard conditions.[1] It exists in both anhydrous and monohydrate forms. The key quantitative data for both forms are summarized in the table below.

| Property | Anhydrous this compound (Ba(IO₃)₂) | This compound Monohydrate (Ba(IO₃)₂·H₂O) |

| Molecular Formula | Ba(IO₃)₂ | Ba(IO₃)₂·H₂O |

| Molecular Weight | 487.13 g/mol [1][2][3] | 505.15 g/mol [4][5] |

| Appearance | White, granular substance[1] | Lustrous, monoclinic crystals or a white crystalline powder[4] |

| Crystal Structure | Monoclinic[6][7] | Orthorhombic[8] |

| Density | 4.998 g/cm³[6] | 4.657 g/cm³ (at 18°C)[6] |

| Melting Point | Decomposes at approximately 580 °C (1,076 °F; 853 K)[1] | Loses water of hydration at 130°C[4][6] |

| Solubility Product (Ksp) | 1.57 × 10⁻⁹[1] | 2.7 × 10⁻⁹ (at 25°C)[4] |

| Solubility in Water | Slightly soluble in cold water, more soluble in hot water[6] | Slightly soluble in cold water, somewhat soluble in hot water[4] |

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. Below are detailed protocols for common laboratory preparations.

1. Reaction of Potassium Iodate with Barium Chloride:

This method relies on the precipitation of this compound from an aqueous solution.

-

Reactants:

-

Potassium iodate (KIO₃)

-

Barium chloride (BaCl₂)

-

-

Procedure:

-

Prepare separate aqueous solutions of potassium iodate and barium chloride.

-

Slowly add the potassium iodate solution to the barium chloride solution with constant stirring.

-

A white precipitate of this compound will form immediately.[9]

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the precipitate in an oven at a temperature below 130°C to obtain anhydrous this compound or air-dry to retain the monohydrate form.

-

2. Reaction of Iodic Acid with Barium Carbonate:

This method involves the reaction of an acid with a carbonate, producing the salt, water, and carbon dioxide.

-

Reactants:

-

Iodic acid (HIO₃)

-

Barium carbonate (BaCO₃)

-

-

Procedure:

-

Suspend barium carbonate in water.

-

Stoichiometrically add a solution of iodic acid to the barium carbonate suspension while stirring.

-

The reaction will proceed with the evolution of carbon dioxide gas.

-

Continue the reaction until the effervescence ceases, indicating the complete consumption of barium carbonate.

-

The resulting product can be isolated by filtration and drying.[4]

-

Crystal Growth of this compound Monohydrate

Single crystals of this compound monohydrate can be grown using a gel technique.

-

Materials:

-

Sodium metasilicate solution

-

Acetic acid

-

Barium nitrate (Ba(NO₃)₂)

-

Sodium iodate (NaIO₃)

-

-

Procedure:

-

Prepare a silica gel by acidifying a sodium metasilicate solution with acetic acid.

-

Incorporate one of the reactants, either barium nitrate or sodium iodate, into the gel.

-

Once the gel has set, add a solution of the other reactant on top of the gel.

-

Allow the system to stand undisturbed. The ions will diffuse into the gel, and where they meet at a critical concentration, crystals of this compound monohydrate will nucleate and grow over time.[8]

-

Chemical Reactions and Pathways

Thermal Decomposition

This compound is stable up to approximately 580 °C.[1] Above this temperature, it undergoes decomposition in a process known as Rammelsberg's reaction.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. This compound | BaI2O6 | CID 165892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 10567-69-8 [m.chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound [chemister.ru]

- 8. journals.iucr.org [journals.iucr.org]

- 9. flinnsci.com [flinnsci.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for Barium Iodate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards associated with barium iodate (Ba(IO₃)₂) and outlines essential safety precautions for its handling, storage, and disposal in a research and development setting. While this compound has applications in various chemical syntheses, its potential health and safety risks necessitate a thorough understanding and implementation of appropriate safety protocols.

Chemical and Physical Properties

This compound is a white, crystalline solid.[1] It is an inorganic salt with the chemical formula Ba(IO₃)₂. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | Ba(IO₃)₂ | [2] |

| Molecular Weight | 487.13 g/mol | [2] |

| Appearance | White crystals or powder | [1] |

| Solubility | Insoluble in alcohol. Soluble in water, nitric acid, and hydrochloric acid. | [3] |

| Stability | Stable under recommended storage conditions.[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary hazards stem from its oxidizing properties and its acute toxicity if ingested or inhaled. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | 2 | H272: May intensify fire; oxidizer |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

References for this table:[5],[6],[7],[8]

Toxicological Information

Detailed toxicological data for this compound is limited. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Much of the understanding of its toxicity is inferred from the properties of barium compounds and iodates in general.

Summary of Toxicological Hazards

| Endpoint | Observation | Notes and References |

| Acute Toxicity (Oral) | Harmful if swallowed. The oral LD50 of iodates in mice is reported to be in the range of 500 to 1100 mg/kg.[9] Specific LD50 data for this compound is not available. | |

| Acute Toxicity (Inhalation) | Harmful if inhaled, may cause respiratory irritation.[5][9] | |

| Skin Corrosion/Irritation | Causes skin irritation.[5][9] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][9] | |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] | |

| Germ Cell Mutagenicity | Data not available. | |

| Reproductive Toxicity | Data not available. Iodides can cross the placenta.[4] | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5][9] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Prolonged exposure to iodides may produce iodism, with symptoms including skin rash, running nose, and headache.[4] |

It is important to note that when ingested or absorbed, iodate is largely reduced to iodide. Therefore, the systemic toxicity is often associated with an overdose of iodine.[5][10] High doses of iodate have been observed to cause corrosive effects in the gastrointestinal tract, hemolysis, nephrotoxicity, and hepatic injury in animal studies.[5][9][10] Ocular toxicity has also been reported in humans at high doses.[5][10]

Experimental Safety Protocols

Given the hazardous nature of this compound, stringent safety protocols must be followed during its handling and use in any experimental setting.

4.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following is a general guideline:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[11]

-

Skin and Body Protection: A lab coat or chemical-resistant apron is required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.[11]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[11] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator with a particulate filter should be used.

4.2. Handling and Storage

-

Handling:

-

Storage:

4.3. First Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5] |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. | [5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [5] |

4.4. Accidental Release and Disposal

-

Accidental Release:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid breathing dust.

-

Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.

-

Do not let the product enter drains.[5]

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Risk Assessment and Management Workflow

A systematic approach to risk assessment and management is essential when working with this compound. The following diagram illustrates a logical workflow for this process.

Conclusion

This compound presents significant hazards that require careful management in a laboratory setting. Its properties as an oxidizer and its acute toxicity necessitate the implementation of robust safety protocols, including the consistent use of appropriate personal protective equipment, adherence to safe handling and storage procedures, and a clear understanding of emergency response measures. The lack of comprehensive quantitative toxicological data for this compound underscores the importance of a cautious and well-informed approach to its use in research and development. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and ensure a safe working environment.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | BaI2O6 | CID 165892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.mst.dk [www2.mst.dk]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. researchgate.net [researchgate.net]

- 10. The toxicology of iodate: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Barium iodate CAS number 10567-69-8

An In-depth Technical Guide to Barium Iodate (CAS 10567-69-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula Ba(IO₃)₂, is an inorganic salt that exists as a white, granular, or crystalline solid. It is also available commercially as a monohydrate, Ba(IO₃)₂·H₂O. While not a direct active pharmaceutical ingredient (API), its properties make it a valuable reagent in analytical chemistry, which plays a critical role in drug development and quality control. This guide provides a comprehensive overview of this compound's chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications relevant to the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a stable compound under standard conditions.[1][2] It is a strong oxidizing agent and can pose a fire risk upon contact with combustible materials.[1][2] The monohydrate form is a colorless monoclinic crystal.[3] Key quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | References |

| CAS Number | 10567-69-8 | [4] |

| Molecular Formula | Ba(IO₃)₂ | [4] |

| Molecular Weight | 487.13 g/mol | [4] |

| Appearance | White crystals or powder | [5] |

| Density | 4.998 g/cm³ | [3] |

| Melting Point | 580 °C (decomposes) | [4] |

| Crystal System | Monoclinic (for monohydrate) | [3] |

Table 2: Solubility Data

| Temperature (°C) | Solubility ( g/100 mL of H₂O) | References |

| 20 | 0.035 | [3] |

| 25 | 0.0395 | [3] |

| 30 | 0.046 | [3] |

| 40 | 0.057 | [3] |

Table 3: Thermodynamic Properties

| Property | Value |

| Solubility Product (Ksp) | 1.57 × 10⁻⁹ |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -1048 kJ/mol (solid) |

| Standard Molar Entropy (S⁰) | 249.4 J/(mol·K) (solid) |

| Molar Heat Capacity at Constant Pressure (Cp) | 185.8 J/(mol·K) (solid) |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for reproducible research. This section provides step-by-step protocols for its preparation via precipitation, the growth of single crystals using a gel method, and its application in the analytical determination of sulfate ions.

Synthesis of this compound Monohydrate by Precipitation

This protocol describes the synthesis of this compound monohydrate through the reaction of barium nitrate and sodium iodate.[6][7]

Materials:

-

Barium nitrate (Ba(NO₃)₂)

-

Sodium iodate (NaIO₃)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of barium nitrate by dissolving the appropriate amount in deionized water.

-

Prepare a 1.0 M solution of sodium iodate by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

In a beaker, add a measured volume of the barium nitrate solution.

-

While stirring continuously, slowly add a stoichiometric excess of the sodium iodate solution. A white precipitate of this compound will form immediately. The reaction is: Ba(NO₃)₂ + 2NaIO₃ → Ba(IO₃)₂↓ + 2NaNO₃.

-

-

Digestion and Filtration:

-

Gently heat the mixture to about 60-70°C and allow it to stand for at least one hour to encourage the formation of larger, more easily filterable crystals. This process is known as digestion.[8]

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

-

Washing and Drying:

-

Wash the precipitate on the filter paper with several small portions of deionized water to remove any soluble impurities.

-

Carefully transfer the filtered solid to a watch glass and dry it in an oven at a temperature below 130°C to obtain this compound monohydrate. Drying at higher temperatures will lead to the loss of water of hydration.

-

Growth of this compound Single Crystals in Silica Gel

This protocol outlines a single diffusion method for growing this compound crystals in a silica gel medium.[9]

Materials:

-

Sodium metasilicate (Na₂SiO₃) solution (density approx. 1.04-1.06 g/mL)

-

Acetic acid (1 M)

-

Barium chloride (BaCl₂) solution (1 M)

-

Potassium iodate (KIO₃) solution (1 M)

-

Test tubes

-

Beakers

-

pH meter or pH paper

Procedure:

-

Gel Preparation:

-

In a beaker, mix the sodium metasilicate solution with 1 M acetic acid. The amount of acid should be adjusted to bring the final pH of the gel to a desired value (e.g., 4.2), which can be optimized for crystal morphology.[10]

-

To this acidified silica solution, add the potassium iodate solution and mix thoroughly.

-

Pour the mixture into test tubes and allow it to set into a gel, which may take several hours to a few days.

-

-

Crystal Growth:

-

Once the gel has set, carefully pour the barium chloride solution on top of the gel.

-

Seal the test tubes to prevent evaporation and contamination.

-

Allow the setup to stand undisturbed at room temperature. Barium ions from the top solution will diffuse into the gel and react with the iodate ions to form crystals of this compound.

-

-

Observation and Harvesting:

-

Monitor the crystal growth over several days to weeks. Different crystal habits, such as prismatic and dendritic, may be observed.[10]

-

Once the crystals have reached the desired size, they can be carefully harvested from the gel, washed with deionized water, and dried.

-

Analytical Application: Turbidimetric Determination of Sulfate

This compound's low solubility makes it suitable for indirect analytical methods. While barium chloride is more commonly used for sulfate determination, the principle is analogous. This protocol details the turbidimetric determination of sulfate using barium chloride, a method relevant to quality control in pharmaceutical manufacturing where sulfate levels in water or raw materials may need to be monitored.[1][3][10][11]

Materials:

-

Sulfate-containing sample

-

Barium chloride (BaCl₂)

-

Conditioning reagent (e.g., a mixture of glycerol, alcohol, hydrochloric acid, and sodium chloride)

-

Standard sulfate solution

-

Spectrophotometer or nephelometer

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of standard sulfate solutions of known concentrations.

-

For each standard, place a measured volume into a flask, add the conditioning reagent, and while stirring at a constant speed, add a measured amount of barium chloride to precipitate barium sulfate.

-

Measure the turbidity (absorbance) of each suspension at a specific wavelength (e.g., 420 nm) after a fixed time interval.

-

Plot a calibration curve of absorbance versus sulfate concentration.

-

-

Sample Analysis:

-

Take a known volume of the sample, which may require filtration to remove existing particulate matter.

-

Treat the sample in the same manner as the standards: add the conditioning reagent, stir, and add barium chloride.

-

Measure the turbidity of the sample under the same conditions as the standards.

-

-

Calculation:

-

Determine the sulfate concentration in the sample by comparing its absorbance to the standard curve.

-

Thermal Decomposition

This compound is thermally stable up to approximately 580°C.[4] Above this temperature, it undergoes decomposition in what is known as Rammelsberg's reaction, yielding barium orthoperiodate, oxygen, and iodine.[4]

5 Ba(IO₃)₂ → Ba₅(IO₆)₂ + 9 O₂ + 4 I₂

This property is important to consider in high-temperature applications and for the disposal of the compound.

Relevance to Drug Development

While this compound is not a common pharmaceutical excipient or API, its utility in analytical chemistry is of significant relevance to the pharmaceutical industry. The stringent quality control required in drug development and manufacturing necessitates accurate analytical methods for raw materials, in-process samples, and final products.

-

Analytical Reagent: this compound can be used as a source of iodate ions for various titrimetric methods, including iodometry and iodimetry, which are used to quantify a wide range of pharmaceutical substances.[2][12]

-

Indirect Quantification: As demonstrated in the sulfate determination protocol, barium salts are used in precipitation-based analytical methods. The principles of these methods can be applied to the quality control of pharmaceutical water systems and the analysis of raw materials for anionic impurities.

-

Synthesis of Related Compounds: Barium compounds, in general, find use in various industrial processes. High-purity this compound can serve as a precursor for the synthesis of other specialized barium-containing materials.

Barium sulfate, a related compound, is widely used as a radio-contrast agent for medical imaging of the gastrointestinal tract, highlighting the established use of barium compounds in a pharmaceutical context when of high purity (USP grade).[13][14]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] As a strong oxidizer, it may intensify fires.[5]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Keep away from combustible materials, heat, and sources of ignition.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

Conclusion

This compound (CAS 10567-69-8) is a well-characterized inorganic compound with established properties and synthesis methods. For professionals in drug development and related scientific fields, its primary value lies in its application as a reagent in analytical chemistry. The protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and use in analytical workflows that are integral to maintaining the quality and safety standards of pharmaceutical products.

References

- 1. web.iitd.ac.in [web.iitd.ac.in]

- 2. Lecture - 19 Titration with potassium iodate.pptx [slideshare.net]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 碘酸钡 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Solved 1. A student synthesized 6.895 g of this compound | Chegg.com [chegg.com]

- 7. flinnsci.com [flinnsci.com]

- 8. baylor.edu [baylor.edu]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. cheops-tsar.de [cheops-tsar.de]

- 11. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 12. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]

- 13. Articles [globalrx.com]

- 14. worldatlas.com [worldatlas.com]

Methodological & Application

Barium Iodate as an Oxidizing Agent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium iodate, Ba(IO₃)₂, is a white, granular inorganic salt.[1] While iodate salts are known oxidizing agents due to the iodine atom in its +5 oxidation state, the direct application of this compound as a primary oxidizing agent in general organic synthesis is not extensively documented in readily available literature.[1][2] Its low solubility in common organic solvents may limit its utility in many standard reaction protocols. However, one notable, albeit indirect, application involves its role in the synthesis of diaryliodonium salts, which are valuable reagents in organic chemistry, particularly in cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis of diphenyliodonium iodide, where an intermediate involving the iodate anion is formed in a process that can utilize barium hydroxide.[3]

Application: Synthesis of Diphenyliodonium Iodide

Diphenyliodonium salts are a class of diaryliodonium compounds that serve as efficient arylating agents in a variety of organic transformations. The synthesis of diphenyliodonium iodide can be achieved through a reaction involving iodosobenzene and iodoxybenzene, where diphenyliodonium iodate is generated as an intermediate. While sodium hydroxide is commonly used, barium hydroxide has also been employed in similar preparations.[3][4] The subsequent addition of a soluble iodide salt, such as potassium iodide, precipitates the desired diphenyliodonium iodide.[3]

Reaction Pathway

The overall process can be visualized as a two-step sequence. First, the reaction of iodosobenzene and iodoxybenzene in the presence of a base (like barium hydroxide or sodium hydroxide) forms the soluble diphenyliodonium iodate. In the second step, a metathesis reaction with potassium iodide yields the insoluble diphenyliodonium iodide.

Caption: Reaction pathway for diphenyliodonium iodide synthesis.

Experimental Protocol: Synthesis of Diphenyliodonium Iodide

This protocol is adapted from a well-established procedure for the synthesis of diphenyliodonium salts.[3] While the cited procedure uses sodium hydroxide, the principle remains the same for reactions involving barium hydroxide.

Materials:

-

Iodosobenzene

-

Iodoxybenzene

-

1 N Sodium Hydroxide (or a saturated solution of Barium Hydroxide)

-

Potassium Iodide

-

Deionized Water

-

Standard laboratory glassware (beaker, flask, filter funnel, etc.)

-

Magnetic stirrer

Procedure:

-

In a suitable flask, a mixture of iodosobenzene (0.1 mole) and iodoxybenzene (0.1 mole) is prepared.

-

200 mL of 1 N sodium hydroxide solution is added to the mixture.

-

The mixture is stirred gently at room temperature for 24 hours. A brown slurry will form.

-

The resulting slurry is then diluted with 1 L of cold water and stirred thoroughly.

-

After allowing the solid to settle, the supernatant liquid, which contains the dissolved diphenyliodonium iodate, is decanted through a filter.

-

The solid residue is extracted twice more with 500 mL portions of water, and the aqueous extracts are combined with the initial filtrate.

-

To the combined aqueous solution, a solution of potassium iodide (0.12 mole) in water is added.

-

A bulky white precipitate of diphenyliodonium iodide will form immediately.

-

The mixture is allowed to stand for 1-2 hours with occasional shaking to ensure complete precipitation.

-

The diphenyliodonium iodide is collected by suction filtration, washed with water, and dried.

Quantitative Data

The following table summarizes the typical reactants and yield for the synthesis of diphenyliodonium iodide based on the provided protocol.

| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |

| Iodosobenzene | 220.02 | 0.1 | 22.0 g |

| Iodoxybenzene | 235.02 | 0.1 | 23.5 g |

| 1 N Sodium Hydroxide | 40.00 | 0.2 | 200 mL |

| Potassium Iodide | 166.00 | 0.12 | 20.0 g |

| Product | Diphenyliodonium Iodide | ||

| Expected Yield | 406.03 | ~0.07-0.072 | 29-30 g (70-72%) |

Logical Workflow for Synthesis and Isolation

The experimental process can be broken down into a logical workflow from starting materials to the final, purified product.

Caption: Workflow for diphenyliodonium iodide synthesis.

Broader Applications and Limitations

While the synthesis of diphenyliodonium salts represents a specific use case, the broader application of this compound as a versatile oxidizing agent in organic synthesis is not well-established in the reviewed literature. For common oxidative transformations such as the oxidation of alcohols to aldehydes/ketones, or the oxidation of thiols to disulfides, other reagents like chromium-based reagents (e.g., PCC), Dess-Martin periodinane, or iodine in combination with other oxidants are more commonly employed.[5][6][7] The limited solubility of this compound in many organic solvents likely contributes to its infrequent use in these contexts.